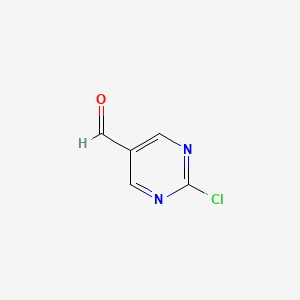

2-Chloropyrimidine-5-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloropyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O/c6-5-7-1-4(3-9)2-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJYQVOPFBNMTKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80617074 | |

| Record name | 2-Chloropyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80617074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933702-55-7 | |

| Record name | 2-Chloropyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80617074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloropyrimidine-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis of 2-Chloropyrimidine-5-carbaldehyde via Oxidative Cleavage of 2-Chloro-5-vinylpyrimidine

Foreword: The Strategic Importance of a Versatile Building Block

In the landscape of modern medicinal chemistry and materials science, the pyrimidine scaffold remains a cornerstone of innovation. Its prevalence in biologically active molecules and functional materials drives a continuous need for versatile, functionalized pyrimidine intermediates. Among these, 2-chloropyrimidine-5-carbaldehyde stands out as a particularly valuable building block.[1][2] The presence of both a reactive aldehyde group and a strategically positioned chlorine atom allows for sequential, regioselective modifications, making it a prized precursor in the synthesis of complex molecular architectures, including potent kinase inhibitors and other pharmaceutical agents.[2][3]

This guide provides an in-depth technical exploration of a key synthetic transformation: the conversion of 2-chloro-5-vinylpyrimidine into this compound. Moving beyond a simple recitation of steps, we will dissect the underlying chemical principles, justify the selection of reagents, and present a robust, field-tested protocol. The core of this synthesis lies in the oxidative cleavage of a carbon-carbon double bond—a fundamental yet powerful reaction in the synthetic chemist's toolkit.[4][5]

The Core Principle: Mechanistic Insights into Oxidative Cleavage

The conversion of a vinyl group (-CH=CH₂) to a formyl group (-CHO) is an oxidative cleavage reaction. This process involves the complete rupture of the carbon-carbon double bond, with each of the original alkene carbons becoming double-bonded to an oxygen atom.[5] While several methods exist to achieve this, including ozonolysis, the chosen strategy for this synthesis employs a two-stage, one-pot process: catalytic dihydroxylation followed by in-situ cleavage of the resulting diol.[1][5]

This method, often referred to as the Lemieux-Johnson oxidation, offers excellent control and avoids the specialized equipment and potentially hazardous intermediates associated with ozonolysis.[6] The reaction relies on a dual-reagent system: a catalytic amount of osmium tetroxide (OsO₄) and a stoichiometric amount of a co-oxidant, typically sodium periodate (NaIO₄).

The Catalytic Cycle operates as follows:

-

Syn-Dihydroxylation: The highly electrophilic OsO₄ coordinates with the electron-rich vinyl double bond to form a cyclic osmate ester intermediate. This is a concerted [3+2] cycloaddition.

-

Hydrolysis & Diol Formation: The osmate ester is hydrolyzed, releasing the 1,2-diol product and a reduced osmium species (Os(VI)).

-

Oxidative Cleavage & Catalyst Regeneration: This is the critical role of sodium periodate. It performs two simultaneous functions:

-

It cleaves the C-C bond of the newly formed 1,2-diol, yielding the final aldehyde product.

-

It re-oxidizes the reduced Os(VI) back to the catalytically active OsO₄, allowing the cycle to continue.

-

The use of a catalytic amount of the highly toxic and expensive OsO₄ is a key advantage of this protocol, making it more practical and cost-effective for larger-scale synthesis.

Caption: Simplified catalytic cycle for the Lemieux-Johnson oxidation.

The Field-Tested Protocol: From Reagents to Purified Product

This section details a robust and reproducible protocol for the synthesis, derived from established procedures.[1] The causality behind each reagent and step is explained to provide a self-validating framework.

Reagent Selection and Rationale

A successful synthesis hinges on the appropriate choice of reagents and conditions. The table below summarizes the key components for this transformation.

| Reagent | Formula | Role | Molar Eq. | Rationale |

| 2-Chloro-5-vinylpyrimidine | C₆H₅ClN₂ | Starting Material | 1.0 | The substrate containing the vinyl group to be cleaved. |

| Osmium Tetroxide | OsO₄ | Catalyst | 0.01 | Catalyzes the initial syn-dihydroxylation of the vinyl group. Used in small amounts due to toxicity and cost. |

| Sodium Periodate | NaIO₄ | Co-oxidant | 4.0 | Cleaves the intermediate diol and regenerates the OsO₄ catalyst. Used in excess to drive the reaction to completion. |

| 2,6-Dimethylpyridine | C₇H₉N | Base | 2.5 | A non-nucleophilic base used to buffer the reaction mixture, preventing potential side reactions catalyzed by acidic byproducts. |

| Dioxane / Water | C₄H₈O₂ / H₂O | Solvent | - | A mixed solvent system is crucial. Dioxane solubilizes the organic substrate, while water is required to dissolve the inorganic sodium periodate and facilitate hydrolysis steps. |

Step-by-Step Experimental Workflow

The following procedure is designed for clarity and safety, ensuring high fidelity of execution.

Safety First: Osmium tetroxide is extremely toxic, volatile, and can cause serious harm upon contact or inhalation. All operations involving OsO₄ must be conducted within a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

Caption: High-level experimental workflow for the synthesis.

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-5-vinylpyrimidine (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Reagent Addition: To the stirred solution at room temperature, add 2,6-dimethylpyridine (2.5 eq). Following this, carefully add osmium tetroxide (0.01 eq), typically as a solution in t-butanol or water. Finally, add sodium periodate (4.0 eq) portion-wise to manage any initial exotherm.

-

Reaction: Allow the reaction mixture to stir vigorously at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding ethyl acetate and water to the flask.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then with a saturated brine solution to remove residual inorganic salts.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude residue is purified by silica gel column chromatography. Elute with a mixture of ethyl acetate and hexane (e.g., 20% ethyl acetate in hexane) to afford the pure this compound.[1]

Product Characterization and Data

The identity and purity of the final product are confirmed through standard analytical techniques.

| Parameter | Value | Source |

| Chemical Name | This compound | [1] |

| CAS Number | 933702-55-7 | [3] |

| Molecular Formula | C₅H₃ClN₂O | [1] |

| Molecular Weight | 142.54 g/mol | [3] |

| Appearance | White to off-white solid | - |

| Melting Point | 113.0 °C | [3] |

| Expected Yield | ~40% | [1] |

| ¹H NMR (300 MHz, CDCl₃) | δ 10.15 (s, 1H), 9.07 (s, 2H) | [1] |

Conclusion and Forward Outlook

The synthesis of this compound from 2-chloro-5-vinylpyrimidine via Lemieux-Johnson oxidation is a reliable and effective method for producing this high-value intermediate.[1] While the yield is moderate, the protocol's operational simplicity and avoidance of specialized equipment make it highly attractive. The key to success lies in the careful handling of the catalytic osmium tetroxide and the precise execution of the work-up and purification steps. This guide provides the necessary technical depth and practical insights for researchers and drug development professionals to confidently implement this crucial synthetic transformation in their laboratories, paving the way for the discovery of next-generation therapeutics and advanced materials.

References

-

Iron-catalyzed oxidative C–C(vinyl) σ-bond cleavage of allylarenes to aryl aldehydes at room temperature with ambient air . Chemical Communications (RSC Publishing). Available at: [Link]

-

Mastering Synthesis: Key Strategies for 2-Chloropyridine-5-carbaldehyde . NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Catalytic Effect of Thioles in Oxidation of the Vinyl Group to Aldehyde in Chlorophyll a Derivatives . ResearchGate. Available at: [Link]

- Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof. Google Patents (CN110903250B).

-

2-Chloropyrimidine . Organic Syntheses Procedure. Available at: [Link]

-

Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine . Journal of the Serbian Chemical Society. Available at: [Link]

-

This compound CAS#933702-55-7 with Jenny manufacturerv . Custom synthesis of biological and pharmaceutical small molecules. Available at: [Link]

-

Synthesis of aldehydes by cleavage of alkenes . Organic Chemistry Portal. Available at: [Link]

-

9.15: Oxidative Cleavage of Alkenes . Chemistry LibreTexts. Available at: [Link]

-

Recent Advances in Photoinduced Oxidative Cleavage of Alkenes . National Institutes of Health (NIH). Available at: [Link]

- Synthesis of 2-chlorine-5- amido pyrimidine. Google Patents (CN101219997B).

-

Ozonolysis of vinyl compounds, CH2=CH–X, in aqueous solution—the chemistries of the ensuing formyl compounds and hydroperoxides . RSC Publishing. Available at: [Link]

-

Ozonolysis - Criegee Mechanism . Organic Chemistry Portal. Available at: [Link]

- Method for preparing 2-chloropyrimidine. Google Patents (CN102079725B).

-

Ozonolysis - Oxidative Cleavage of Alkenes . YouTube. Available at: [Link]

-

Alkene Reactions: Ozonolysis . Master Organic Chemistry. Available at: [Link]

-

OZONOLYSIS: An Easy TRICK To Predict The Products (with examples) . YouTube. Available at: [Link]

Sources

- 1. This compound | 933702-55-7 [chemicalbook.com]

- 2. jennysynth.com [jennysynth.com]

- 3. This compound | 933702-55-7 | FC59517 [biosynth.com]

- 4. Aldehyde synthesis by cleavage of alkenes [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Ozonolysis - Criegee Mechanism [organic-chemistry.org]

Spectroscopic characterization of 2-Chloropyrimidine-5-carbaldehyde

An In-depth Technical Guide: Spectroscopic Characterization of 2-Chloropyrimidine-5-carbaldehyde

Authored by: A Senior Application Scientist

Abstract

This compound is a pivotal heterocyclic building block in the synthesis of a wide array of pharmaceutical compounds and functional organic materials.[1][2][3] Its unique molecular architecture, featuring a reactive aldehyde group and a chlorine atom on a pyrimidine ring, offers versatile handles for synthetic transformations. Accurate and comprehensive characterization of this intermediate is paramount to ensure purity, confirm identity, and understand its chemical behavior. This guide provides an in-depth analysis of the spectroscopic profile of this compound (CAS: 933702-55-7), leveraging key analytical techniques including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy. We delve into the causality behind experimental choices and the interpretation of spectral data, offering a self-validating framework for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

This compound is a solid at room temperature with a molecular formula of C₅H₃ClN₂O and a molecular weight of approximately 142.54 g/mol .[1][4] Its melting point is reported to be around 113°C.[1][5] The structural integrity of the molecule is the foundation of its reactivity and, consequently, its spectroscopic signature.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. It provides detailed information about the chemical environment of individual protons (¹H) and carbons (¹³C).

¹H NMR Spectroscopy

Principle & Rationale: ¹H NMR spectroscopy maps the electronic environment of hydrogen atoms. The chemical shift (δ) of a proton is highly sensitive to the shielding and deshielding effects of neighboring atoms and functional groups. For this compound, we expect distinct signals for the aldehyde proton and the two protons on the pyrimidine ring.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[6]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).

-

Spectrometer Setup: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.[6]

-

Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 8-16 scans are typically sufficient.[7]

-

Relaxation Delay: 1-2 seconds.

-

Data Interpretation and Analysis

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration | Causality of Chemical Shift |

| Aldehyde-H (H7) | ~10.15 | Singlet (s) | 1H | The strong deshielding effect of the carbonyl group places this proton significantly downfield. |

| Pyrimidine-H (H4, H6) | ~9.07 | Singlet (s) | 2H | These protons are deshielded by the electronegative nitrogen atoms in the aromatic ring. Their chemical equivalence results in a single signal. |

Table 1: Summary of ¹H NMR spectral data for this compound in CDCl₃.[6]

The spectrum is remarkably simple and diagnostic. The singlet at δ 10.15 is a definitive indicator of the aldehyde proton.[6] The singlet at δ 9.07, integrating to two protons, confirms the symmetrical nature of the C4 and C6 positions on the pyrimidine ring.[6] The absence of coupling (singlets only) indicates that there are no adjacent protons.

Caption: Correlation of proton environments to ¹H NMR signals.

¹³C NMR Spectroscopy

Principle & Rationale: ¹³C NMR provides a map of the carbon skeleton. While less sensitive than ¹H NMR, it is invaluable for confirming the number of unique carbon atoms and identifying their functional roles (e.g., carbonyl, aromatic, etc.).

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Spectrometer Setup: Tune the spectrometer to the ¹³C frequency (e.g., 75 MHz for a 300 MHz instrument).

-

Acquisition Parameters:

Data Interpretation and Analysis (Predicted)

| Carbon Assignment | Predicted Chemical Shift (δ) ppm | Rationale for Prediction |

| C7 (Aldehyde C=O) | ~185 - 195 | Carbonyl carbons in aldehydes are highly deshielded and appear far downfield. |

| C2 (C-Cl) | ~162 - 168 | The carbon atom bonded to the electronegative chlorine and adjacent to two nitrogens is significantly deshielded. |

| C4, C6 | ~158 - 162 | These carbons are in an electron-deficient aromatic ring, adjacent to nitrogen atoms, leading to a downfield shift. |

| C5 (C-CHO) | ~135 - 140 | This carbon is part of the aromatic system and is attached to the electron-withdrawing aldehyde group. |

Table 2: Predicted ¹³C NMR chemical shifts for this compound.

Infrared (IR) Spectroscopy

Principle & Rationale: IR spectroscopy measures the vibrational frequencies of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for functional group identification.

Experimental Protocol: IR Spectrum Acquisition

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of the solid sample with ~100 mg of dry KBr and pressing the mixture into a transparent disk. Alternatively, a Nujol mull can be used.[11]

-

Data Acquisition: Place the sample in an FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Data Interpretation and Analysis

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Significance in Structure |

| C-H Stretch (Aldehyde) | ~2820 and ~2720 | A pair of weak to medium bands characteristic of the C-H bond of an aldehyde group. |

| C=O Stretch (Aldehyde) | ~1710 - 1700 | A very strong and sharp absorption peak confirming the presence of the carbonyl group. |

| C=N / C=C Stretch (Aromatic Ring) | ~1600 - 1450 | Multiple bands indicating the stretching vibrations within the pyrimidine ring. |

| C-Cl Stretch | ~800 - 600 | A medium to strong band in the fingerprint region corresponding to the carbon-chlorine bond. |

Table 3: Key IR absorption bands for this compound.

Mass Spectrometry (MS)

Principle & Rationale: Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation pattern upon ionization. This data confirms the elemental composition and can reinforce structural assignments.

Experimental Protocol: Mass Spectrum Acquisition

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Analysis: Analyze the resulting ions in a mass analyzer (e.g., quadrupole or time-of-flight).

Data Interpretation and Analysis

| Feature | Expected m/z Value | Interpretation |

| Molecular Ion [M]⁺ | 142 and 144 | The molecular ion peak will appear as a doublet due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1). The peak at m/z 142 corresponds to the molecule with ³⁵Cl, and the peak at m/z 144 corresponds to the ³⁷Cl isotopologue. The relative intensity of these peaks will be approximately 3:1. |

| Monoisotopic Mass | 141.9934 Da | This is the exact mass calculated using the most abundant isotopes, which can be confirmed with high-resolution mass spectrometry (HRMS).[4][12] |

| Major Fragments | [M-CHO]⁺ (m/z 113/115) | Loss of the formyl radical is a common fragmentation pathway for aromatic aldehydes. |

| [M-Cl]⁺ (m/z 107) | Loss of the chlorine atom. |

Table 4: Expected mass spectrometric data for this compound.

UV-Visible (UV-Vis) Spectroscopy

Principle & Rationale: UV-Vis spectroscopy probes the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.[11] The pyrimidine ring conjugated with the aldehyde group constitutes a chromophore that is expected to absorb UV radiation.

Experimental Protocol: UV-Vis Spectrum Acquisition

-

Sample Preparation: Prepare a very dilute solution (e.g., 10⁻⁵ M) of the compound in a UV-transparent solvent like ethanol, methanol, or hexane.[11][13]

-

Data Acquisition: Record the absorbance spectrum over a range of approximately 200-400 nm using a dual-beam UV-Vis spectrophotometer.

Data Interpretation and Analysis

The molecule contains a π-conjugated system involving the pyrimidine ring and the carbonyl group. This is expected to give rise to two primary absorption bands:

-

π → π* transition: A strong absorption band, likely in the range of 250-290 nm . Conjugation shifts this absorption to a longer wavelength (a bathochromic shift) compared to an unconjugated pyrimidine.[11]

-

n → π* transition: A weaker absorption band at a longer wavelength, typically >300 nm , arising from the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital.

Synthesis and Purification Workflow

Understanding the origin of a sample is crucial for an analyst. A common synthetic route involves the oxidative cleavage of 2-chloro-5-vinylpyrimidine.[6] This context helps in anticipating potential impurities.

Caption: General workflow for the synthesis and purification of the title compound.[6]

Conclusion

The spectroscopic characterization of this compound is straightforward and provides a unique fingerprint for its identification and purity assessment. ¹H NMR is diagnostic, showing characteristic singlets for the aldehyde and pyrimidine protons. IR spectroscopy confirms the key aldehyde functional group, while mass spectrometry validates the molecular weight and elemental composition, including the characteristic isotopic pattern of chlorine. Combined, these techniques provide a robust and self-validating dataset essential for any researcher or drug developer utilizing this important chemical intermediate.

References

-

Mastering Synthesis: Key Strategies for 2-Chloropyridine-5-carbaldehyde , NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

2-Chloropyridine-5-carbaldehyde: A Versatile Building Block for Pharmaceutical and Material Science Applications , NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

This compound | C5H3ClN2O | CID 21698350 , PubChem. [Link]

-

2-Chloropyrimidine - Organic Syntheses Procedure , Organic Syntheses. [Link]

- Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof, Google P

-

Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum , Semantic Scholar. [Link]

-

Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine , Journal of the Serbian Chemical Society. [Link]

-

(a) Changes in the UV/vis spectra of 2 (c = 2 × 10⁻⁵ M) upon titration... , ResearchGate. [Link]

-

The Role of 2-Chloropyridine-5-carbaldehyde in API Synthesis , NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

ULTRAVIOLET AND VISIBLE SPECTROSCOPY , eGyanKosh. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts , Organic Chemistry Data. [Link]

-

This compound (C5H3ClN2O) , PubChemLite. [Link]

Sources

- 1. This compound | 933702-55-7 | FC59517 [biosynth.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C5H3ClN2O | CID 21698350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 933702-55-7 [sigmaaldrich.com]

- 6. This compound | 933702-55-7 [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2-Chloropyrimidine(1722-12-9) 13C NMR spectrum [chemicalbook.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. 2-Chloropyridine(109-09-1) 13C NMR [m.chemicalbook.com]

- 11. uobabylon.edu.iq [uobabylon.edu.iq]

- 12. PubChemLite - this compound (C5H3ClN2O) [pubchemlite.lcsb.uni.lu]

- 13. researchgate.net [researchgate.net]

1H NMR spectral data of 2-Chloropyrimidine-5-carbaldehyde

An In-depth Technical Guide to the ¹H NMR Spectral Analysis of 2-Chloropyrimidine-5-carbaldehyde

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its structure, featuring a pyrimidine core functionalized with both a reactive aldehyde group and a chlorine atom, makes it a versatile building block for the synthesis of more complex molecules, including potential therapeutic agents. The chlorine atom at the 2-position can be readily displaced by various nucleophiles, while the aldehyde at the 5-position provides a handle for condensation, oxidation, or reduction reactions.

Given its role as a critical intermediate, the unambiguous confirmation of its structure and purity is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H NMR) spectroscopy, stands as one of the most powerful and definitive analytical techniques for this purpose. This guide provides a detailed examination of the ¹H NMR spectrum of this compound, offering a framework for its acquisition, analysis, and interpretation for researchers and drug development professionals.

Core Principles: Understanding the ¹H NMR of a Substituted Pyrimidine

The ¹H NMR spectrum of this compound is governed by the unique electronic environment of its protons. Several key factors dictate the chemical shifts and splitting patterns observed:

-

The Pyrimidine Ring: The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing. This property significantly deshields the ring protons, causing them to resonate at a much lower field (higher ppm) compared to protons on a simple benzene ring[1].

-

Electron-Withdrawing Substituents: The molecule possesses two additional powerful electron-withdrawing groups: the chlorine atom (-Cl) and the carbaldehyde group (-CHO). These groups further pull electron density away from the pyrimidine ring, causing an additive deshielding effect on the remaining ring protons[2].

-

Spin-Spin Coupling: The splitting pattern of a proton signal is determined by the number of non-equivalent protons on adjacent carbon atoms (the n+1 rule). In the case of this compound, the two protons on the pyrimidine ring (at positions 4 and 6) are not adjacent to each other. They are separated by either a nitrogen atom or the C5 carbon bearing the aldehyde. Consequently, no proton-proton (H-H) coupling is expected between them, leading to simple singlet signals[3]. The aldehyde proton is also isolated and will appear as a singlet.

Experimental Protocol for High-Fidelity Data Acquisition

The acquisition of a clean, high-resolution ¹H NMR spectrum is foundational to accurate analysis. The following protocol outlines a self-validating system for reliable data collection.

Sample Preparation

-

Analyte Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high solubilizing power for polar organic compounds. Alternatively, chloroform-d (CDCl₃) can be used. Note that chemical shifts can vary slightly between solvents[4][5].

-

Dissolution: Transfer the weighed analyte into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Add a small amount of an internal reference standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm.

-

Homogenization: Cap the NMR tube securely and gently agitate or vortex until the sample is completely dissolved, ensuring a homogeneous solution.

NMR Instrument Parameters

For optimal results on a standard 400 MHz or 500 MHz spectrometer, the following acquisition parameters are recommended. The rationale is to ensure a strong signal-to-noise ratio and adequate resolution.

| Parameter | Recommended Value | Rationale |

| Spectrometer Frequency | ≥ 400 MHz | Higher field strength provides better signal dispersion and resolution. |

| Pulse Sequence | Standard single pulse (zg30) | A standard and robust sequence for quantitative 1D proton spectra. |

| Acquisition Time (AQ) | 2-4 seconds | Longer acquisition time allows for better resolution of sharp signals. |

| Relaxation Delay (D1) | 5 seconds | Ensures full relaxation of protons, leading to accurate signal integration. |

| Number of Scans (NS) | 8-16 | Sufficient to achieve a good signal-to-noise ratio for a moderately concentrated sample. |

| Spectral Width (SW) | ~16 ppm | A wide window to ensure all signals, from TMS to potentially far downfield aldehyde protons, are captured. |

Spectral Data Analysis and Interpretation

Predicted ¹H NMR Spectral Data

The following table summarizes the expected ¹H NMR signals for this compound.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Aldehyde (H-7) | ~10.2 | Singlet (s) | 1H | N/A |

| Pyrimidine (H-6) | ~9.3 | Singlet (s) | 1H | N/A |

| Pyrimidine (H-4) | ~9.3 | Singlet (s) | 1H | N/A |

Note: The chemical shifts for H-4 and H-6 are predicted to be very similar and may appear as a single peak integrating to 2H, or as two very closely spaced singlets. The exact chemical shifts can vary depending on the solvent and concentration.

Detailed Signal Assignment

-

Aldehyde Proton (H-7, -CHO): A signal is expected far downfield, typically in the δ 9.5-10.5 ppm range. This significant deshielding is characteristic of a proton attached to a carbonyl carbon that is part of an aromatic system. As it has no adjacent protons, the signal will be a sharp singlet[7].

-

Pyrimidine Protons (H-4 and H-6): These two protons are chemically non-equivalent but are expected to have very similar electronic environments. Based on the spectrum of 2-Chloropyrimidine-5-carboxylic acid, where the equivalent protons appear as a singlet at δ 9.27 ppm in DMSO-d₆[6], the protons in the aldehyde analog are predicted to resonate in a similar region, around δ 9.3 ppm. Due to the strong deshielding from the ring nitrogens and the electron-withdrawing substituents, they appear at a very low field. As neither H-4 nor H-6 has a proton on an adjacent carbon, both signals are expected to be singlets.

Structural Visualization and Proton Relationships

The following diagram illustrates the molecular structure and the distinct proton environments within this compound.

Caption: Molecular structure of this compound with key protons labeled.

Conclusion

The ¹H NMR spectrum of this compound is characterized by three distinct singlet signals corresponding to the aldehyde proton and the two pyrimidine ring protons. The pronounced downfield chemical shifts of all protons are a direct consequence of the cumulative electron-withdrawing effects of the pyrimidine nitrogens, the chlorine atom, and the aldehyde group. This detailed spectral analysis, when combined with the robust experimental protocol provided, equips researchers in drug development and synthetic chemistry with a reliable method to verify the identity, structure, and purity of this valuable chemical intermediate, ensuring the integrity of their subsequent research.

References

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- The Royal Society of Chemistry and the Centre National de la Recherche Scientifique. (2018). General Comments NMR spectra were recorded on Bruker Avance 300.

- ResearchGate. (n.d.). ¹H NMR and ¹³C NMR Spectra of the Condensed Pyrimidines 1-10.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- Gomaa, A. M., et al. (2025).

- El-Gazzar, A. B. A., et al. (2022).

- Shkurko, O. P., & Mamaev, V. P. (1978). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Khimiya Geterotsiklicheskikh Soedinenii, (4), 526.

- ResearchGate. (n.d.). ¹H NMR chemical shifts (δ (ppm), CDCl₃, 300.13 MHz, 21 °C) and ³¹P{¹H} NMR chemical shifts.

- ResearchGate. (n.d.). ¹H-NMR chemical shifts in ppm. Solvent CDCl₃.

- ResearchGate. (n.d.). ¹H NMR spectra (300 MHz, CDCl₃) showing the chemical shifts of the indicated protons.

- ResearchGate. (n.d.). ¹H NMR chemical shift (DMSO-d₆) (ppm vs. TMS); (a) HL2.

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link].

- George Mason University. (2020). NMR Samples Experimental ¹H-NMR spectrum interpretation.

- The Royal Society of Chemistry. (2012). Electronic Supplementary Information Measurements ¹H NMR spectra were recorded.

- American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.

-

PubChem. (n.d.). This compound. Retrieved from [Link].

-

Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link].

-

Chemistry LibreTexts. (2021). 6.7: ¹H NMR Spectra and Interpretation (Part II). Retrieved from [Link].

Sources

- 1. Pyrimidine(289-95-2) 1H NMR [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mason.gmu.edu [mason.gmu.edu]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. 2-Chloropyrimidine-5-carboxylic acid(374068-01-6) 1H NMR spectrum [chemicalbook.com]

- 7. emerypharma.com [emerypharma.com]

A Technical Guide to the FT-IR Analysis of 2-Chloropyrimidine-5-carbaldehyde: A Key Pharmaceutical Intermediate

Abstract

This in-depth technical guide provides a comprehensive analysis of 2-chloropyrimidine-5-carbaldehyde using Fourier-Transform Infrared (FT-IR) spectroscopy. As a crucial building block in the synthesis of various pharmaceutical compounds, understanding its structural and functional group characteristics is paramount for quality control and reaction monitoring.[1][2] This document, intended for researchers, scientists, and drug development professionals, offers a detailed interpretation of the FT-IR spectrum, a step-by-step experimental protocol for sample analysis, and the scientific rationale behind the observed vibrational modes.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a heterocyclic compound of significant interest in the pharmaceutical industry.[1] Its molecular structure, featuring a pyrimidine ring substituted with a reactive chlorine atom and an aldehyde group, makes it a versatile precursor for the synthesis of a wide array of biologically active molecules. The precise identification and characterization of its functional groups are critical for ensuring the purity of starting materials and for tracking the progress of chemical reactions in drug discovery and development. FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for this purpose.

The Molecular Structure of this compound

To effectively interpret the FT-IR spectrum, a clear understanding of the molecule's structure is essential.

Caption: Molecular structure of this compound.

Principles of FT-IR Spectroscopy and Functional Group Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy states. Each functional group within a molecule possesses a unique set of vibrational modes (stretching and bending) that absorb at characteristic frequencies. The resulting FT-IR spectrum is a molecular "fingerprint," providing valuable information about the compound's chemical makeup.

For this compound, the key functional groups and their expected vibrational regions are:

-

Aldehyde Group (-CHO): This group gives rise to two highly characteristic absorptions: the C=O stretching vibration and the C-H stretching vibration of the aldehyde proton.

-

Pyrimidine Ring: This aromatic heterocyclic system exhibits characteristic C-H stretching, C=C and C=N in-ring stretching, and out-of-plane bending vibrations.

-

Carbon-Chlorine Bond (C-Cl): The stretching vibration of this bond is also expected to appear in the fingerprint region of the spectrum.

Detailed FT-IR Spectrum Analysis

The FT-IR spectrum of this compound can be systematically analyzed by examining the contributions of each functional group.

Aldehyde Group Vibrations

-

C=O Stretching: The carbonyl (C=O) stretch of an aldehyde typically appears as a strong, sharp band. For aromatic aldehydes, where the carbonyl group is conjugated with the aromatic ring, this absorption is observed in the range of 1710-1685 cm⁻¹.[3][4] This is at a lower wavenumber compared to saturated aliphatic aldehydes (1740-1720 cm⁻¹) due to the delocalization of π-electrons, which weakens the C=O double bond.[3][5]

-

Aldehydic C-H Stretching: The C-H stretching vibration of the aldehyde group is another diagnostic feature. It typically shows one or two moderate intensity bands in the region of 2830-2695 cm⁻¹.[3] A peak around 2720 cm⁻¹ is often particularly useful for confirming the presence of an aldehyde, as it appears as a distinct shoulder to the left of other C-H stretching bands.[3][6]

Pyrimidine Ring Vibrations

-

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the pyrimidine ring are expected to appear at wavenumbers slightly above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.[6][7] These bands are generally of weak to medium intensity.

-

C=C and C=N In-Ring Stretching: Aromatic and heteroaromatic rings display a series of characteristic absorptions due to the stretching of the carbon-carbon and carbon-nitrogen double bonds within the ring. These bands are typically found in the 1600-1400 cm⁻¹ range.[7][8] For pyrimidine and its derivatives, multiple bands in this region are expected due to the complex vibrational coupling within the heterocyclic system.[9][10][11]

-

C-H Out-of-Plane Bending: The out-of-plane ("oop") bending vibrations of the aromatic C-H bonds give rise to strong absorptions in the 900-675 cm⁻¹ region.[7] The exact position of these bands can be indicative of the substitution pattern on the ring.

Carbon-Chlorine Stretching Vibration

-

C-Cl Stretch: The stretching vibration of the carbon-chlorine bond typically occurs in the fingerprint region of the spectrum, generally between 850 and 550 cm⁻¹.[6][12] The precise position can be influenced by the nature of the carbon atom to which the chlorine is attached (in this case, an sp² hybridized carbon of the pyrimidine ring).

Summary of Expected FT-IR Absorptions

The following table summarizes the expected characteristic FT-IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aldehyde | C=O Stretch (conjugated) | 1710 - 1685 | Strong, Sharp |

| Aldehyde | C-H Stretch | 2830 - 2695 (often a shoulder around 2720) | Moderate |

| Pyrimidine Ring | Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium |

| Pyrimidine Ring | C=C and C=N In-Ring Stretch | 1600 - 1400 | Medium to Strong (multiple bands) |

| Pyrimidine Ring | C-H Out-of-Plane Bending | 900 - 675 | Strong |

| Carbon-Chlorine | C-Cl Stretch | 850 - 550 | Medium to Strong |

Experimental Protocol: Acquiring the FT-IR Spectrum

The following protocol outlines a reliable method for obtaining a high-quality FT-IR spectrum of solid this compound using the thin solid film technique. This method is often preferred for its simplicity and the absence of interfering signals from mulling agents or solvents.[13][14]

Materials and Equipment

-

This compound sample

-

Volatile solvent (e.g., methylene chloride or acetone)

-

FT-IR spectrometer

-

Salt plates (e.g., NaCl or KBr)

-

Pipette or dropper

-

Beaker or vial

-

Desiccator for storing salt plates

Step-by-Step Procedure

-

Sample Preparation:

-

Place a small amount (approximately 10-20 mg) of this compound into a clean, dry vial.

-

Add a few drops of a volatile solvent (e.g., methylene chloride) to dissolve the solid completely.[14]

-

-

Film Deposition:

-

Retrieve a clean, dry salt plate from a desiccator.

-

Using a pipette, place a drop of the sample solution onto the surface of the salt plate.[13]

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate. If the resulting film is too thin, another drop of the solution can be added and allowed to dry.[13][14]

-

-

Spectrum Acquisition:

-

Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum with an empty beam path.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Analysis and Cleaning:

-

Process the acquired spectrum as needed (e.g., baseline correction).

-

Identify and label the key absorption bands corresponding to the functional groups of this compound.

-

Thoroughly clean the salt plate with a suitable solvent (e.g., acetone) and return it to the desiccator.[13]

-

Caption: Workflow for FT-IR analysis of this compound.

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural characterization of this compound. By understanding the characteristic vibrational frequencies of its aldehyde, pyrimidine ring, and carbon-chlorine functional groups, researchers can confidently verify the identity and purity of this important pharmaceutical intermediate. The experimental protocol provided offers a straightforward and effective method for obtaining high-quality spectral data, ensuring the scientific integrity of research and development in medicinal chemistry.

References

- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aldehydes.

- University of Warsaw. (n.d.). Carbonyl compounds - IR - spectroscopy.

- University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids.

- OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry.

- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics.

- Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.

- OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.

- Journal of Chemical Education. (n.d.). Sampling Technique for Organic Solids in IR Spectroscopy.

- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.

- Specac Ltd. (n.d.). Interpreting Infrared Spectra.

- University of California, Davis. (n.d.). Sample preparation for FT-IR.

- Michigan State University. (n.d.). Infrared Spectroscopy Lecture Notes.

- North Carolina State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.

- National Center for Biotechnology Information. (n.d.). This compound. In PubChem.

- PubMed. (2010, July 1). Effects of hydrogen bonding on vibrational normal modes of pyrimidine.

- Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.

- ACS Publications. (2010, June 8). Effects of Hydrogen Bonding on Vibrational Normal Modes of Pyrimidine.

- PubMed. (2014, January 3). FT-IR and Raman spectra, ab initio and density functional computations of the vibrational spectra, molecular geometries and atomic charges of uracil and 5-halogenated uracils (5-X-uracils; X=F, Cl, Br, I).

- Spectroscopy Online. (2017, November 1). The C=O Bond, Part II: Aldehydes.

- BenchChem. (2025). An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 1,4-Dichlorobutane: Focusing on the C-Cl Stretching Frequency.

- ResearchGate. (2025, August 10). High-resolution FTIR spectroscopy of the C—Cl stretching mode of vinyl chloride.

- Scholars' Mine. (2011, December 9). Structures, Energetics and Vibrational Frequency Shifts of Hydrated Pyrimidine.

- Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy.

- ChemicalBook. (n.d.). This compound CAS#: 933702-55-7.

- ChemicalBook. (2025, September 12). This compound.

- Santa Cruz Biotechnology. (n.d.). This compound.

- Biosynth. (n.d.). This compound.

- Elixir International Journal. (n.d.). Vibrational spectral analysis of pyridine-2,6-dicarbonyl dichloride by using ab initio HF and DFT calculations.

- University of Massachusetts Boston. (n.d.). Infrared Spectroscopy Handout.

- Michigan State University. (n.d.). Infrared Spectrometry.

- CORE. (n.d.). Experimental (FT-IR and FT-Raman spectra) and Theoretical (Ab initio/HF, DFT/B3LYP) Study of 2-Amino-5-Chloropyridine and 2-Amino-6-Chloropyridine.

- ResearchGate. (n.d.). FT-IR spectrum showing C-Cl stretching and O-H stretching.

- Zenodo. (2025, March 31). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review.

- ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds.

- ResearchGate. (n.d.). FT-IR spectra of compound (2).

Sources

- 1. This compound | 933702-55-7 [chemicalbook.com]

- 2. This compound | 933702-55-7 | FC59517 [biosynth.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. chem.pg.edu.pl [chem.pg.edu.pl]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. Effects of hydrogen bonding on vibrational normal modes of pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. elixirpublishers.com [elixirpublishers.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. pubs.acs.org [pubs.acs.org]

Decoding the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 2-Chloropyrimidine-5-carbaldehyde

Introduction: The Significance of 2-Chloropyrimidine-5-carbaldehyde in Drug Discovery

In the landscape of modern medicinal chemistry, heterocyclic compounds form the bedrock of numerous therapeutic agents. Among these, pyrimidine derivatives hold a place of prominence due to their presence in the nucleobases of DNA and RNA, bestowing upon them a unique biocompatibility and a wide spectrum of pharmacological activities. This compound is a key synthetic intermediate, a versatile building block for the synthesis of a diverse array of more complex molecules with potential applications in oncology, virology, and beyond. Its chemical architecture, featuring a reactive aldehyde group and a strategically positioned chlorine atom on the electron-deficient pyrimidine ring, makes it a valuable synthon for drug development professionals.

A thorough understanding of the analytical characteristics of such a pivotal molecule is paramount for ensuring the integrity of synthetic pathways and the purity of final compounds. Mass spectrometry, a cornerstone of analytical chemistry, provides invaluable insights into the structural features of molecules through the analysis of their fragmentation patterns under energetic conditions. This in-depth technical guide will elucidate the predicted mass spectrometry fragmentation pattern of this compound, offering a roadmap for researchers and scientists to confidently identify and characterize this compound in their work. While a publicly available, experimentally derived mass spectrum for this specific molecule is not readily found, this guide will construct a scientifically robust, predicted fragmentation pathway based on the well-established principles of mass spectrometry and the known fragmentation behavior of related chemical moieties.

Core Principles of Mass Spectrometry in the Context of this compound Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For a compound like this compound, which is a solid at room temperature, techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI) are commonly employed.

-

Electron Ionization (EI): In EI-MS, the sample is vaporized and then bombarded with a high-energy electron beam. This process typically dislodges an electron from the molecule, creating a positively charged molecular ion (M+•). The molecular ion is often energetically unstable and undergoes fragmentation, breaking down into smaller, charged fragments. The resulting mass spectrum is a fingerprint of the molecule, with the m/z values of the fragments providing clues to its structure.

-

Electrospray Ionization (ESI): ESI is a softer ionization technique, often used in conjunction with liquid chromatography (LC-MS). It is particularly useful for polar molecules and tends to produce protonated molecules [M+H]+ with less fragmentation than EI. This is advantageous for determining the molecular weight of the parent compound.

This guide will focus on the predicted fragmentation pattern under Electron Ionization (EI), as it provides the most detailed structural information through its characteristic fragmentation pathways.

Predicted Electron Ionization (EI) Mass Spectrum and Fragmentation Pathways

The molecular formula of this compound is C₅H₃ClN₂O, with a monoisotopic mass of approximately 141.99 Da[1]. The presence of chlorine is a key feature, as it has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This will result in isotopic peaks for the molecular ion and any chlorine-containing fragments, with the M+2 peak having roughly one-third the intensity of the M peak.

The Molecular Ion Peak

Upon electron ionization, this compound is expected to form a molecular ion (M+•) with an m/z of 142 (for the ³⁵Cl isotope) and a corresponding M+2 peak at m/z 144 (for the ³⁷Cl isotope). The pyrimidine ring is a stable aromatic system, which should allow for a reasonably abundant molecular ion peak[2].

Key Fragmentation Pathways

The fragmentation of the molecular ion is dictated by the relative bond strengths and the stability of the resulting fragments. For this compound, the fragmentation is anticipated to be driven by the presence of the aldehyde and chloro substituents on the pyrimidine ring.

Pathway A: Fragmentation of the Aldehyde Group

The aldehyde group is a common site for initial fragmentation in mass spectrometry[3].

-

Loss of a Hydrogen Radical (H•): Cleavage of the C-H bond of the aldehyde group is a facile process, leading to the formation of a stable acylium ion. This would result in a fragment with an m/z of 141 (M-1). This is a very common fragmentation pattern for aldehydes[3].

-

Loss of the Formyl Radical (•CHO): The entire formyl group can be lost as a radical, resulting in a fragment with an m/z of 113 (M-29).

Caption: Initial fragmentation of the aldehyde group.

Pathway B: Fragmentation involving the Chlorine Atom and the Pyrimidine Ring

The presence of the chlorine atom and the pyrimidine ring introduces further fragmentation possibilities[4].

-

Loss of a Chlorine Radical (Cl•): The C-Cl bond can undergo homolytic cleavage to release a chlorine radical. This would lead to a fragment at m/z 107.

-

Ring Fragmentation: Pyrimidine rings, while relatively stable, can fragment through the loss of small neutral molecules like hydrogen cyanide (HCN)[4]. Following the loss of the formyl radical (m/z 113), the subsequent loss of HCN would yield a fragment at m/z 86.

Caption: Fragmentation involving the chloro group and pyrimidine ring.

Summary of Predicted Key Fragments

The following table summarizes the predicted major fragment ions in the EI mass spectrum of this compound.

| m/z (³⁵Cl) | m/z (³⁷Cl) | Proposed Formula | Proposed Neutral Loss |

| 142 | 144 | [C₅H₃ClN₂O]⁺• | - |

| 141 | 143 | [C₅H₂ClN₂O]⁺ | H• |

| 113 | 115 | [C₄H₂ClN₂]⁺ | •CHO |

| 107 | - | [C₅H₃N₂O]⁺ | Cl• |

| 86 | 88 | [C₃H₂ClN]⁺• | •CHO, HCN |

Experimental Protocol for Mass Spectrometry Analysis

For researchers seeking to obtain an experimental mass spectrum of this compound, the following general protocol for a solid probe EI-MS analysis can be followed.

Instrumentation:

-

A high-resolution mass spectrometer equipped with an electron ionization (EI) source.

-

Solid probe inlet system.

Procedure:

-

Sample Preparation: A small amount of solid this compound is placed in a capillary tube.

-

Introduction into the Mass Spectrometer: The capillary tube is inserted into the solid probe, which is then introduced into the high-vacuum source of the mass spectrometer.

-

Vaporization: The probe is slowly heated to vaporize the sample directly into the ionization chamber.

-

Ionization: The vaporized molecules are bombarded with a beam of electrons (typically at 70 eV) to generate the molecular ions and subsequent fragment ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and the major fragment ions. The isotopic pattern for chlorine should be carefully examined to confirm the presence of chlorine in the fragments.

Conclusion: A Predictive Framework for Structural Elucidation

The predicted mass spectrometry fragmentation pattern of this compound provides a valuable analytical framework for the identification and structural confirmation of this important synthetic intermediate. The key fragmentation pathways, initiated by the aldehyde and chloro functional groups, are expected to yield a characteristic set of fragment ions. The presence of the chlorine isotope pattern serves as a definitive marker for chlorine-containing fragments. While this guide presents a predicted fragmentation pattern based on established chemical principles, it is imperative for researchers to confirm these findings with experimental data. The provided protocol offers a starting point for obtaining such data. A thorough understanding of the mass spectrometric behavior of this compound will undoubtedly aid drug development professionals in their quest to synthesize novel and effective therapeutic agents.

References

-

Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

-

ResearchGate. (n.d.). The MS and MS 2 spectra (a, b) and proposed fragmentation pathway (c)... Retrieved from [Link]

-

Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Lemr, K., Adam, T., Frycák, P., & Friedecký, D. (2000). Mass spectrometry for analysis of purine and pyrimidine compounds. Advances in experimental medicine and biology, 486, 399–403. [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for Pyrimidine (HMDB0003361). Retrieved from [Link]

-

Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 87(20), 4569–4576. [Link]

-

NIST. (n.d.). Pyrimidine, 4-methyl-. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Physical Properties and Melting Point Determination of 2-Chloropyrimidine-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the key physical and chemical characteristics of 2-Chloropyrimidine-5-carbaldehyde, a crucial reagent in synthetic organic chemistry.[1][2] With a focus on practical application in research and development, this document outlines the compound's properties and presents a detailed, field-proven protocol for the accurate determination of its melting point, a critical indicator of purity.

Section 1: Compound Profile: this compound

This compound, with the CAS number 933702-55-7, is a solid organic compound that serves as a versatile building block in the synthesis of more complex molecules.[1][2][3][4] Its chemical structure, featuring a reactive aldehyde group and a chlorine substituent on the pyrimidine ring, makes it a valuable intermediate in the development of novel pharmaceutical agents and other functional organic materials.[1]

Chemical and Physical Properties

A thorough understanding of the physical properties of a compound is fundamental to its effective use in experimental synthesis. The key physical and chemical data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₃ClN₂O | [1][4][5] |

| Molecular Weight | 142.54 g/mol | [1][4][5] |

| Melting Point | 113 °C | [1] |

| Boiling Point | 318.2 °C at 760 mmHg | |

| Appearance | White to yellow powder/solid | [6] |

| Purity | ≥97% | [4] |

| InChI Key | LJYQVOPFBNMTKJ-UHFFFAOYSA-N | [5] |

| SMILES | C1=C(C=NC(=N1)Cl)C=O | [1] |

Storage and Handling

Proper storage and handling are paramount to maintaining the integrity of this compound. The compound should be stored at 2°C - 8°C under an inert nitrogen atmosphere to prevent degradation.[1] It is also recommended to protect it from light.[1] Safety precautions include wearing appropriate personal protective equipment, such as gloves and safety goggles, and ensuring adequate ventilation.[7][8] The compound is classified as harmful if swallowed and causes skin and serious eye irritation.[5]

Section 2: The Critical Role of Melting Point Determination

The melting point of a crystalline solid is a fundamental physical property that provides a dual benefit in a research setting: it serves as a criterion for identification and a reliable indicator of purity. A pure, crystalline organic compound typically exhibits a sharp, well-defined melting point, usually within a narrow range of 0.5-1.0°C. Conversely, the presence of impurities will lead to a depression and broadening of the melting point range. Therefore, an accurate melting point determination is a critical quality control step in synthetic chemistry.

Section 3: Experimental Protocol for Melting Point Determination

The following protocol details the capillary method for determining the melting point of this compound, a widely accepted and reliable technique.

Apparatus and Materials

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Glass capillary tubes (sealed at one end)

-

This compound sample

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

-

Thermometer (calibrated)

-

Watch glass

Step-by-Step Procedure

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals using a mortar and pestle.[5]

-

Place a small amount of the powdered sample onto a clean, dry watch glass.

-

-

Loading the Capillary Tube:

-

Press the open end of a capillary tube into the powdered sample, forcing a small amount of the material into the tube.

-

To pack the sample at the bottom of the tube, gently tap the sealed end on a hard surface or drop the tube through a long, narrow glass tube.

-

The packed sample should be approximately 3 mm in height.[9]

-

-

Melting Point Measurement:

-

Insert the packed capillary tube into the heating block of the melting point apparatus.

-

For an unknown compound, a rapid initial heating can be performed to determine an approximate melting range.

-

For a known compound like this compound, heat the block rapidly to about 15-20°C below the expected melting point of 113°C.

-

Once the temperature is near the expected melting point, reduce the heating rate to approximately 1-2°C per minute.[1] A slow heating rate is crucial for an accurate measurement.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first droplet of liquid appears (the onset of melting).

-

Continue to heat slowly and record the temperature at which the last solid particle melts (the clear point).

-

The recorded range between the onset of melting and the clear point is the melting point range of the sample.

-

-

Data Interpretation:

-

A sharp melting point range (e.g., 112-113°C) indicates a high degree of purity.

-

A broad and depressed melting point range (e.g., 108-111°C) suggests the presence of impurities.

-

Experimental Workflow Diagram

The following diagram illustrates the key stages of the melting point determination protocol.

Caption: Workflow for Melting Point Determination

Section 4: Conclusion

This technical guide has provided a detailed overview of the physical properties of this compound and a robust protocol for the determination of its melting point. By adhering to the outlined procedures, researchers, scientists, and drug development professionals can ensure the quality and purity of this important synthetic intermediate, thereby enhancing the reliability and reproducibility of their experimental outcomes.

References

-

Wired Chemist. (n.d.). Determination of Melting Point. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-pyrimidinol. Retrieved from [Link]

Sources

- 1. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. etcnmachining.com [etcnmachining.com]

- 3. westlab.com [westlab.com]

- 4. pennwest.edu [pennwest.edu]

- 5. thinksrs.com [thinksrs.com]

- 6. hplmachining.com [hplmachining.com]

- 7. huberlab.ch [huberlab.ch]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Determination of Melting Point [wiredchemist.com]

An In-depth Technical Guide to the Solubility Profile of 2-Chloropyrimidine-5-carbaldehyde in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 2-Chloropyrimidine-5-carbaldehyde, a key building block in synthetic organic chemistry and drug discovery. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers a detailed framework for its determination and interpretation. It is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of this compound's behavior in various organic media.

Introduction: The Significance of Solubility in a Preclinical Context

This compound is a versatile intermediate used in the synthesis of a wide array of biologically active molecules. Its reactivity is centered around the electrophilic aldehyde and the potential for nucleophilic substitution at the chlorinated pyrimidine ring. The efficiency of synthetic transformations and the ease of product isolation are intrinsically linked to the solubility of this starting material in the chosen solvent system. Furthermore, in the context of drug development, understanding the solubility profile of precursors and final active pharmaceutical ingredients (APIs) is paramount for successful formulation and ensuring adequate bioavailability.[1] Low solubility can present significant challenges during in vitro testing and can lead to poor in vivo performance.[2][3]

This guide will delve into the physicochemical properties of this compound, provide a robust experimental protocol for determining its thermodynamic solubility, and discuss the key factors that govern its dissolution in organic solvents.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential for predicting and interpreting its solubility.

| Property | Value | Source |

| Molecular Formula | C₅H₃ClN₂O | [3] |

| Molecular Weight | 142.54 g/mol | [2][3] |

| Melting Point | 113.0 °C | [3] |

| Appearance | White to yellow powder/crystalline solid | [4] |

| CAS Number | 933702-55-7 | [3] |

The presence of the polar carbaldehyde group and the nitrogen atoms in the pyrimidine ring, combined with the chloro-substituent, gives this compound a moderate polarity. This structure suggests that its solubility will be significantly influenced by the polarity and hydrogen bonding capabilities of the solvent.

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[5] This technique involves agitating an excess of the solid compound in the solvent of interest for a prolonged period until equilibrium is reached. The resulting saturated solution is then analyzed to determine the concentration of the dissolved solute.

Detailed Step-by-Step Methodology: Shake-Flask Method

This protocol outlines the necessary steps for the accurate determination of the solubility of this compound.

Materials:

-

This compound (purity ≥97%)

-

A range of organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, acetonitrile, dimethylformamide (DMF), dimethyl sulfoxide (DMSO)) of analytical grade or higher.

-

Scintillation vials or glass test tubes with screw caps.

-

Orbital shaker or vortex mixer.

-

Thermostatically controlled environment (e.g., incubator or water bath).

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent).

-

Volumetric flasks and pipettes.

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system.

Protocol:

-

Preparation of the Solid: Add an excess amount of this compound to a series of vials, ensuring there is enough solid to maintain a saturated solution even after equilibrium is reached. A visible excess of solid should remain at the end of the experiment.

-

Solvent Addition: Accurately pipette a known volume of each organic solvent into the respective vials containing the solid compound.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant agitation speed and temperature (e.g., 25 °C). The equilibration time is crucial and should be sufficient to ensure that true thermodynamic equilibrium is achieved. A period of 24 to 48 hours is typically recommended.[1]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles that would otherwise lead to an overestimation of solubility.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC, to determine the concentration of this compound.

Analytical Quantification

UV-Vis Spectrophotometry: This method is often suitable for a rapid and straightforward quantification of chromophoric compounds like this compound.

-

Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of this compound in each solvent by scanning a dilute solution over a range of wavelengths (e.g., 200-400 nm).

-

Calibration Curve: Prepare a series of standard solutions of known concentrations of the compound in each solvent. Measure the absorbance of each standard at the predetermined λmax and construct a calibration curve by plotting absorbance versus concentration.

-

Sample Analysis: Measure the absorbance of the diluted, saturated samples and use the calibration curve to determine their concentration.

High-Performance Liquid Chromatography (HPLC): HPLC offers higher specificity and is particularly useful when impurities might interfere with UV-Vis measurements.

-

Method Development: A reversed-phase HPLC method is generally suitable for pyrimidine derivatives.[6] Typical conditions might involve a C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and water.

-

Calibration: As with UV-Vis, a calibration curve is generated by injecting standard solutions of known concentrations and plotting the peak area against concentration.

-

Sample Analysis: Inject the diluted, saturated samples and quantify the concentration of this compound based on the peak area and the calibration curve.

Data Presentation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

| Solvent | Dielectric Constant (approx.) | Polarity Index | Solubility at 25 °C ( g/100 mL) |

| Dichloromethane | 9.1 | 3.1 | Experimental Value |

| Acetone | 20.7 | 5.1 | Experimental Value |

| Ethyl Acetate | 6.0 | 4.4 | Experimental Value |

| Ethanol | 24.5 | 4.3 | Experimental Value |

| Methanol | 32.7 | 5.1 | Experimental Value |

| Acetonitrile | 37.5 | 5.8 | Experimental Value |

| Dimethylformamide (DMF) | 36.7 | 6.4 | Experimental Value |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 7.2 | Experimental Value |

Factors Influencing Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like."[3] This adage encapsulates the interplay of intermolecular forces between the solute and solvent molecules.

-

Solvent Polarity: As a moderately polar molecule, this compound is expected to exhibit higher solubility in polar solvents. Solvents with a higher dielectric constant and polarity index are generally more effective at solvating polar solutes.

-

Hydrogen Bonding: The nitrogen atoms and the carbonyl oxygen in the solute molecule can act as hydrogen bond acceptors. Protic solvents, such as alcohols (methanol, ethanol), which can act as hydrogen bond donors, are likely to be good solvents. Aprotic polar solvents like acetone and ethyl acetate can also engage in dipole-dipole interactions.

-

Temperature: The dissolution of a solid is typically an endothermic process, meaning that solubility generally increases with temperature. However, this relationship should be determined experimentally for each solvent system.

Visualizing the Process

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Interplay of Factors Governing Solubility

Caption: Key factors influencing the solubility of the target compound.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[7] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

References

- [Link to a relevant scientific article or handbook on solubility, if available]

-

PubChem. This compound. [Link]

- Avdeef, A. (2007).

- [Link to a relevant scientific article or handbook on organic chemistry, if available]

- [Link to a relevant scientific article or handbook on analytical chemistry, if available]

- [Link to a relevant scientific article or handbook on drug development, if available]

- [Link to a relevant scientific article or handbook on chemical safety, if available]

- [Link to a relevant scientific article or handbook on HPLC methods, if available]

- [Link to a relevant scientific article or handbook on UV-Vis spectroscopy, if available]

- [Link to a relevant scientific article or handbook on solvent properties, if available]

- [Link to a relevant scientific article or handbook on experimental design, if available]

- Shishkina, G. V., & Anan'eva, E. A. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(5), 26-34.

- [Link to a relevant safety d

- [Link to a relevant scientific article or handbook on crystalliz

- [Link to a relevant scientific article or handbook on formul

- [Link to a relevant scientific article or handbook on chemical synthesis, if available]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C5H3ClN2O | CID 21698350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 933702-55-7 | FC59517 [biosynth.com]

- 4. 438450050 [thermofisher.com]

- 5. thco.com.tw [thco.com.tw]

- 6. researchgate.net [researchgate.net]

- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

A Technical Guide to the Thermal Stability and Decomposition of 2-Chloropyrimidine-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract